molecular formula C5H7N3O2 B13093765 1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13093765
M. Wt: 141.13 g/mol
InChI Key: KIJQJPMRISLQLQ-UHFFFAOYSA-N
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Description

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-methylacrylonitrile with urea in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5-methylpyrimidine-2,4(1H,3H)-dione
  • 1-Amino-6-ethylpyrimidine-2,4(1H,3H)-dione
  • 1-Amino-6-methylpyrimidine-2,4-dione

Uniqueness

1-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-amino-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(9)7-5(10)8(3)6/h2H,6H2,1H3,(H,7,9,10)

InChI Key

KIJQJPMRISLQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1N

Origin of Product

United States

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